molecular formula C40H66N2O5 B12756083 N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid CAS No. 150840-70-3

N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid

Cat. No.: B12756083
CAS No.: 150840-70-3
M. Wt: 655.0 g/mol
InChI Key: HPIWXASEEMYZCJ-KUFQZFQGSA-N
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Description

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid is a complex organic compound derived from betulinic acid. This compound is known for its potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring a lupane skeleton, makes it a subject of interest for researchers exploring its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid typically involves multiple steps, starting from betulinic acid. The process includes:

    Activation of Betulinic Acid: Betulinic acid is first activated by converting it into its acyl chloride derivative using reagents like thionyl chloride (SOCl2).

    Amidation Reaction: The acyl chloride derivative is then reacted with 5-aminopentanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.

    Purification: The final product is purified using techniques like column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amides with different functional groups.

Scientific Research Applications

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: The parent compound from which N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid is derived.

    Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.

    Oleanolic Acid: A compound with a similar structure and potential therapeutic uses.

Properties

CAS No.

150840-70-3

Molecular Formula

C40H66N2O5

Molecular Weight

655.0 g/mol

IUPAC Name

5-[5-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]pentanoylamino]pentanoic acid

InChI

InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-25-10-8-12-32(44)41-24-11-9-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1

InChI Key

HPIWXASEEMYZCJ-KUFQZFQGSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)NCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)NCCCCC(=O)O

Origin of Product

United States

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